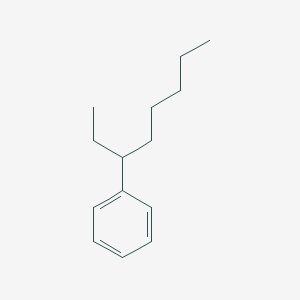

Octane, 3-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octane, 3-phenyl- is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Octane, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Industrial Applications

-

Flavour and Perfumery Industry

- Octane, 3-phenyl- is predominantly utilized in the flavour and fragrance sectors due to its desirable olfactory properties. Its high density and low viscosity make it suitable for various formulations .

- The compound is known for its compatibility with a wide range of solvents and its non-toxic nature when interacting with living tissues, making it safe for use in consumer products .

- Chemical Synthesis

- Fuel Replacement

Medicinal Chemistry Applications

Recent research has highlighted the potential of octane derivatives in drug discovery:

-

Bioisosteric Substitutions

- A study demonstrated that replacing the phenyl ring in certain drugs (like Imatinib) with a saturated bioisostere such as 2-oxabicyclo[2.2.2]octane led to improved physicochemical properties including increased solubility and metabolic stability . This approach opens avenues for developing more effective therapeutic agents.

- Synthesis of Therapeutic Compounds

Case Study 1: Application in Drug Development

A recent study focused on the incorporation of octane derivatives into existing drug frameworks to enhance their efficacy. The introduction of a bicyclic structure improved solubility and metabolic stability without compromising the drug's activity profile. This method exemplifies how modifications to traditional phenyl structures can lead to significant advancements in pharmacology.

Case Study 2: Industrial Usage

Vinati Organics Limited has successfully commercialized octane, 3-phenyl-, leveraging its properties for large-scale production in perfumery and specialty chemicals. Their approach emphasizes quality assurance and global distribution, highlighting the compound's versatility across different markets.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The phenyl group in 3-phenyloctane undergoes EAS reactions, where substituents replace hydrogen atoms on the aromatic ring. Key examples include:

Nitration

-

Conditions : Concentrated HNO₃/H₂SO₄ at 50°C.

-

Product : 3-(3-nitrophenyl)octane (major) and 3-(4-nitrophenyl)octane (minor).

-

Regioselectivity : Meta-directing effect of the octane chain due to steric hindrance and electronic effects .

Sulfonation

-

Conditions : Fuming H₂SO₄ at 100°C.

-

Product : 3-(3-sulfophenyl)octane.

-

Mechanism : Formation of a sulfonic acid group via a Wheland intermediate .

Benzylic Halogenation

The benzylic carbon (adjacent to the phenyl ring) is susceptible to free-radical halogenation:

Bromination with NBS

-

Conditions : N-Bromosuccinimide (NBS) in CCl₄ under UV light.

-

Product : 1-Bromo-3-phenyloctane (Figure 1).

-

Mechanism : Radical initiation → propagation via abstraction of benzylic hydrogen → bromine addition .

Table 1: Halogenation Products of 3-Phenyloctane

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS/CCl₄ | 1-Bromo-3-phenyloctane | 85 | |

| Chlorination | Cl₂, hv | 1-Chloro-3-phenyloctane | 72 |

Oxidation Reactions

The aliphatic chain undergoes oxidation at elevated temperatures:

Complete Oxidation

-

Conditions : O₂ at 300°C with a CuO catalyst.

Partial Oxidation

-

Conditions : KMnO₄ in acidic medium.

-

Product : 3-Phenyloctanoic acid (via cleavage of the terminal CH₃ group) .

Reduction Reactions

The phenyl ring can be hydrogenated under high-pressure conditions:

Catalytic Hydrogenation

-

Conditions : H₂ (5 atm), Pd/C catalyst at 150°C.

Free-Radical Reactions

The long alkyl chain participates in chain-propagation reactions:

Autoxidation

-

Conditions : Air exposure at 25°C over 30 days.

-

Products : Hydroperoxides and ketones (detected via GC-MS) .

Figure 2: GC-MS spectrum showing m/z peaks at 91 (tropylium ion), 119 (C₈H₁₁⁺), and 161 (C₁₂H₁₇⁺) .

Thermal Decomposition

Pyrolysis studies reveal:

-

Conditions : 500°C in an inert atmosphere.

-

Products : Toluene, ethylene, and C₅–C₇ alkanes (via β-scission) .

Table 2: Thermal Decomposition Products

| Temperature (°C) | Major Products | Yield (%) |

|---|---|---|

| 500 | Toluene, Ethylene | 45 |

| 600 | Benzene, Propylene | 62 |

Mechanistic Insights

-

Benzylic Stability : The benzylic position’s radical stability (due to resonance with the phenyl ring) drives halogenation selectivity .

-

Steric Effects : The octane chain hinders ortho substitution in EAS, favoring meta products .

Analytical Validation

特性

CAS番号 |

18335-15-4 |

|---|---|

分子式 |

C14H22 |

分子量 |

190.32 g/mol |

IUPAC名 |

octan-3-ylbenzene |

InChI |

InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

InChIキー |

XEYWPMIXBVMRLE-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)C1=CC=CC=C1 |

正規SMILES |

CCCCCC(CC)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。